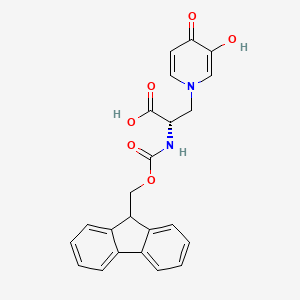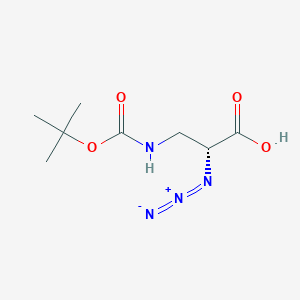
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a Boc-protected aminomethyl group and two ethoxy groups attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate typically involves the following steps:
Protection of the Amino Group: The amino group of the piperidine ring is protected using a Boc (tert-butoxycarbonyl) group. This is achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Ethoxy Groups: The ethoxy groups are introduced through an alkylation reaction. This involves reacting the Boc-protected piperidine with an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the Boc-protected and ethoxy-substituted piperidine with fumaric acid.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy groups or the Boc-protected amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor in the development of drugs targeting various medical conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate involves its interaction with specific molecular targets and pathways. The Boc-protected aminomethyl group allows for selective reactions with biological molecules, while the ethoxy groups enhance its solubility and stability. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Boc-aminomethyl)-piperidine
- 3-Aminomethyl-1-Boc-piperidine
- 4-Aminomethyl-1-Boc-piperidine
Uniqueness
®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate is unique due to the presence of both Boc-protected aminomethyl and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKZGJFFYKTGU-SNXORLAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN[C@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(pentafluoroethyl)pyridin-3-yl]boronic acid](/img/structure/B6350611.png)
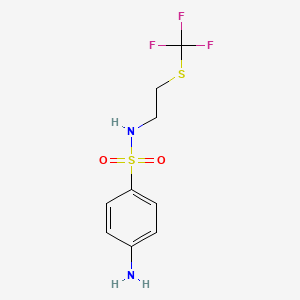
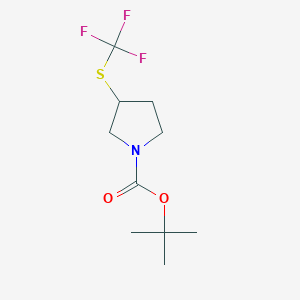
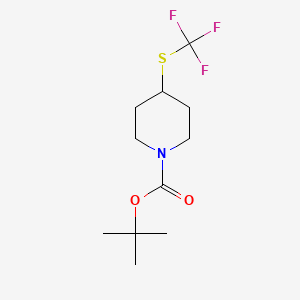
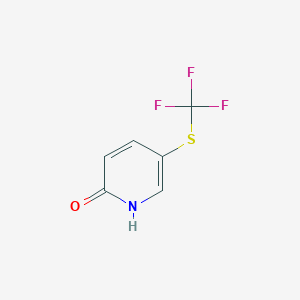


![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)

